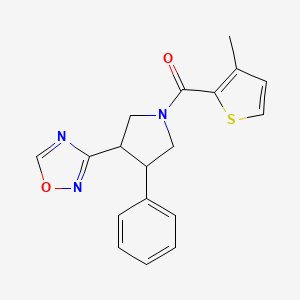
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a thiophene ring . The presence of these functional groups suggests that this compound could have a wide range of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The phenyl group is a six-membered aromatic ring, the pyrrolidine ring is a five-membered ring containing one nitrogen atom, and the thiophene ring is a five-membered ring containing one sulfur atom .科学的研究の応用
Agricultural Applications
Nematocidal Activity: 1,2,4-Oxadiazole derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. These compounds could potentially serve as low-risk chemical pesticides to protect crops from nematode infestations.
Anti-Fungal Activity: Against Rhizoctonia solani, a fungal pathogen causing rice sheath wilt, the title compounds exhibit anti-fungal properties. This suggests their potential use in crop protection and disease management.
Antibacterial Effects: Several derivatives (compounds 5m, 5r, 5u, 5v, 5x, and 5y) exhibit strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial leaf blight. Their EC50 values are superior to existing pesticides like bismerthiazol (BMT) and thiodiazole copper (TDC).
Additionally, compounds 5p, 5u, and 5v show excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. These results highlight the potential of 1,2,4-oxadiazole derivatives as alternative templates for novel antibacterial agents .
Medicinal and Drug Discovery Applications
1,2,4-Oxadiazoles, including our compound of interest, play a crucial role in drug discovery. Their bioisosteric relationship with amides enhances hydrolytic and metabolic stability. Researchers have explored these derivatives for various therapeutic purposes, such as anticancer, vasodilator, and anticonvulsant agents .
Miscellaneous Applications
The energetic behavior exhibited by oxadiazole derivatives makes them interesting candidates for scintillating materials and other specialized applications .
将来の方向性
The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of biological activities exhibited by similar compounds, this compound could be a promising candidate for drug development . Further studies could also investigate the compound’s chemical reactivity and physical properties, as well as potential methods for its synthesis .
作用機序
Target of Action
1,2,4-Oxadiazoles have been found to exhibit a broad spectrum of biological activities. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
The mode of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to exhibit inhibitory activity against enzymes like HDAC-1 .
Biochemical Pathways
The affected biochemical pathways can also vary widely. Some 1,2,4-oxadiazole derivatives have shown antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), indicating they may affect bacterial biochemical pathways .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazoles can include inhibitory effects on target enzymes, antibacterial effects, and potentially other effects depending on the specific compound .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action of 1,2,4-oxadiazoles .
特性
IUPAC Name |
(3-methylthiophen-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-8-24-16(12)18(22)21-9-14(13-5-3-2-4-6-13)15(10-21)17-19-11-23-20-17/h2-8,11,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQODBGBUHVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)
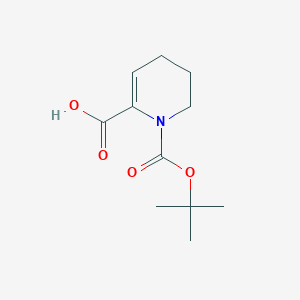
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2697739.png)
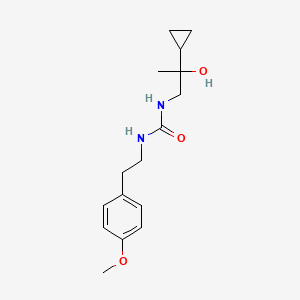
![1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2697744.png)
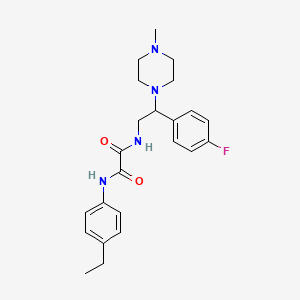

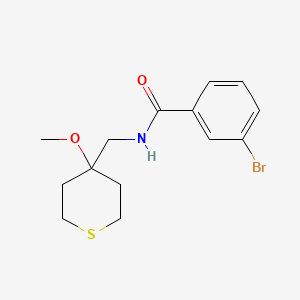
![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)
![5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2697755.png)
